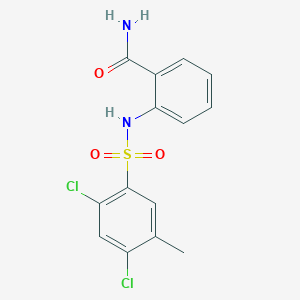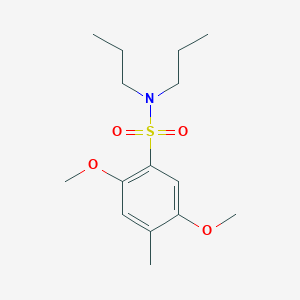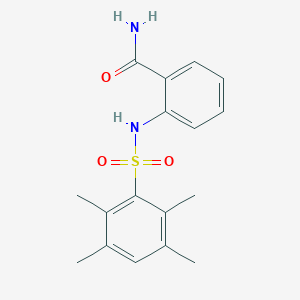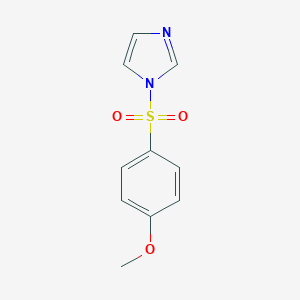
1-(4-methoxybenzenesulfonyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxybenzenesulfonyl)-1H-imidazole, commonly known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MSB is a sulfonamide derivative of imidazole, and its chemical structure consists of an imidazole ring attached to a methoxybenzenesulfonyl group.
作用机制
The mechanism of action of MSB is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and metalloproteinases. MSB has also been shown to interact with proteins such as heat shock protein 90, which plays a role in cell signaling and cancer progression.
Biochemical and Physiological Effects:
MSB has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In medicine, MSB has been shown to reduce inflammation by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In agriculture, MSB has been shown to enhance plant growth by increasing the activity of enzymes involved in photosynthesis and nutrient uptake. In material science, MSB has been used as a building block for the synthesis of materials with unique properties such as high thermal stability and electrical conductivity.
实验室实验的优点和局限性
One of the advantages of using MSB in lab experiments is its versatility, as it can be used in a variety of applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of MSB is its potential toxicity, as it has been shown to exhibit cytotoxic effects in some cell types. It is also important to note that the effects of MSB may vary depending on the specific application, and further research is needed to fully understand its potential advantages and limitations.
未来方向
There are several future directions for research on MSB, including the development of new applications in medicine, agriculture, and material science. In medicine, further studies are needed to explore the potential use of MSB as a diagnostic tool for cancer and other diseases. There is also potential for the development of new MSB derivatives with improved pharmacological properties. In agriculture, research could focus on the development of MSB-based fertilizers and pesticides that are more environmentally friendly. In material science, MSB could be used as a building block for the synthesis of new materials with unique properties such as biodegradability and self-healing capabilities.
Conclusion:
In conclusion, MSB is a versatile chemical compound that has potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively straightforward, and it has been extensively studied for its biochemical and physiological effects. While there are potential advantages and limitations for lab experiments, further research is needed to fully understand the potential of MSB in different applications. The future directions for research on MSB are promising, and it is likely that this compound will continue to be a subject of interest in the scientific community.
合成方法
The synthesis of MSB involves the reaction of 4-methoxybenzenesulfonyl chloride with imidazole in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of MSB as a white solid. The purity of the synthesized compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
MSB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, MSB has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In agriculture, MSB has been investigated for its ability to enhance plant growth and resistance to environmental stress. In material science, MSB has been used as a building block for the synthesis of novel materials with unique properties.
属性
产品名称 |
1-(4-methoxybenzenesulfonyl)-1H-imidazole |
|---|---|
分子式 |
C10H10N2O3S |
分子量 |
238.27 g/mol |
IUPAC 名称 |
1-(4-methoxyphenyl)sulfonylimidazole |
InChI |
InChI=1S/C10H10N2O3S/c1-15-9-2-4-10(5-3-9)16(13,14)12-7-6-11-8-12/h2-8H,1H3 |
InChI 键 |
UFRFNLZJXGYBOI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



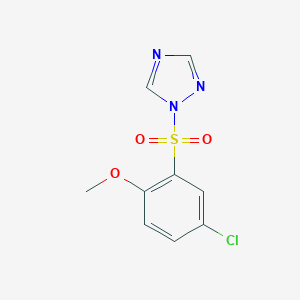
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B230619.png)
